molecular formula C12H18ClN3O2S B2811499 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1155078-12-8

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide

Cat. No. B2811499
CAS RN: 1155078-12-8
M. Wt: 303.81
InChI Key: YKDAEMVKGIFSMO-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-701 is a tyrosine kinase inhibitor that selectively targets the receptor tyrosine kinase FLT3 and has been found to be effective against various types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored various synthetic pathways and chemical properties of compounds structurally related to 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide. One notable study demonstrates a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showing the utility of related structures in creating heterocyclic compounds with potential biological activity (Rozentsveig et al., 2013). Another study on solvent-free microwave-assisted synthesis of N-(2-(Pyridin-2-yl)ethyl)sulfonamides highlights the importance of these compounds in pharmaceutical and chemical industries due to their bifunctional scaffold, suggesting their potential for developing new pharmaceuticals or agrochemicals (Ghattas et al., 2014).

Antimicrobial Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis and antimicrobial activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, although not demonstrating significant activity against tested organisms, suggests the ongoing exploration of sulfonamide derivatives for potential antimicrobial properties (Ovonramwen et al., 2021).

Structural and Molecular Studies

Structural characterisation of sulfonamide derivatives, including those related to this compound, has provided insights into their potential as ligands for metal coordination. Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamides have reported on their molecular and supramolecular structures, revealing their potential in forming complex structures with metals, which could be valuable in the development of new materials or catalysts (Jacobs et al., 2013).

Herbicidal and Agrochemical Applications

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has revealed their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. Such studies indicate the potential of this compound and related compounds in agrochemical applications, offering a pathway to the development of new herbicides (Moran, 2003).

properties

IUPAC Name

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-2-16-8-4-5-10(16)9-15-19(17,18)11-6-3-7-14-12(11)13/h3,6-7,10,15H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDAEMVKGIFSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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